molecular formula C17H14N4 B5488324 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-pyridinyl)acrylonitrile

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-pyridinyl)acrylonitrile

Cat. No.: B5488324
M. Wt: 274.32 g/mol
InChI Key: XUPIUNPCYNIZCO-NTEUORMPSA-N
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Description

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-pyridinyl)acrylonitrile, also known as DM-PY-A, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-pyridinyl)acrylonitrile is not fully understood. However, it is believed that this compound exerts its effects by binding to specific targets in cells. In cancer cells, this compound has been shown to inhibit the activity of a protein called STAT3, which is involved in cell proliferation and survival. In plants, this compound has been shown to inhibit the activity of an enzyme called acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells. In plants, it has been shown to inhibit the growth of roots and shoots. This compound has also been shown to induce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-pyridinyl)acrylonitrile is its high potency and selectivity towards specific targets. This makes it a valuable tool for studying the function of these targets in cells. Another advantage is its fluorescent properties, which make it useful for imaging and detecting specific molecules in cells. However, one limitation of this compound is its cytotoxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-pyridinyl)acrylonitrile. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the identification of new targets for this compound, which can expand its potential applications. Additionally, the development of this compound derivatives with improved properties such as reduced cytotoxicity and increased selectivity can also be explored.

Synthesis Methods

The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-pyridinyl)acrylonitrile involves the reaction of 5,6-dimethylbenzimidazole, 4-pyridinecarboxaldehyde, and malononitrile in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate compound, which is then cyclized to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-pyridinyl)acrylonitrile has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. In agriculture, it has been shown to have herbicidal properties by inhibiting the growth of weeds. This compound has also been studied for its potential use in material science as a building block for the synthesis of novel materials.

Properties

IUPAC Name

(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c1-11-7-15-16(8-12(11)2)21-17(20-15)14(10-18)9-13-3-5-19-6-4-13/h3-9H,1-2H3,(H,20,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPIUNPCYNIZCO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC=NC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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